3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
3-[(2-fluorophenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-11-4-2-1-3-9(11)8-14-10-5-6-13-7-10;/h1-4,10,13H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUSCQJWXFTMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127342-13-6 | |
| Record name | Pyrrolidine, 3-[(2-fluorophenyl)methoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127342-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride typically involves the reaction of 2-fluorobenzyl alcohol with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variation on the Benzyl Group
3-[(2-Methylbenzyl)oxy]pyrrolidine Hydrochloride
- CAS No.: 1185297-72-6
- Molecular Formula: C₁₂H₁₈ClNO
- Key Differences :
- Substituent : Methyl group replaces fluorine at the benzyl 2-position.
- Impact :
- Electronic Effects : Methyl is electron-donating, reducing the aromatic ring's electronegativity compared to fluorine.
- Bioactivity : Likely alters receptor binding kinetics in target proteins compared to the fluorinated analog .
3-((2,4-Dichlorobenzyl)oxy)pyrrolidine Hydrochloride
- CAS No.: 1220033-11-3
- Molecular Formula: C₁₁H₁₃Cl₂NO
- Key Differences :
- Substituents : Dichloro (Cl) groups at benzyl 2- and 4-positions.
- Impact :
- Lipophilicity : Higher logP due to two Cl atoms, improving hydrophobic interactions but reducing aqueous solubility.
- Steric Effects : Increased bulk may hinder binding in sterically restricted active sites.
- Toxicity Risk : Chlorine substituents may elevate hepatotoxicity concerns .
Heterocycle Modifications
3-((4-Chlorobenzyl)oxy)piperidine Hydrochloride
- CAS No.: 1220033-10-2
- Molecular Formula: C₁₂H₁₅Cl₂NO
- Key Differences :
- Core Structure : Piperidine (6-membered ring) replaces pyrrolidine.
- Impact :
- Conformational Flexibility : Reduced ring strain in piperidine may alter binding geometry.
- Basicity : Piperidine (pKa ~11) is more basic than pyrrolidine (pKa ~10), affecting ionization under physiological conditions.
- Bioavailability : Larger ring size may influence blood-brain barrier penetration .
3-(Cyclopropylmethyl)pyrrolidine Hydrochloride
Functional Group Variations
3-[(2-Fluorophenyl)methyl]pyrrolidine Hydrochloride
- CAS No.: 768341-24-8
- Molecular Formula : C₁₁H₁₄ClFN
- Key Differences :
- Linker : Direct C–N bond replaces the ether oxygen.
- Impact :
- Metabolic Stability : Reduced susceptibility to oxidative metabolism due to the absence of an ether linkage .
3-{[(2-Fluorobenzyl)oxy]methyl}-1-methylpyrazolo[4,3-c]pyridine Hydrochloride
Research Implications
- Drug Design : Fluorinated analogs (e.g., 127342-13-6) are preferred for CNS targets due to optimal brain penetration and stability .
- Toxicity Management : Chlorinated derivatives require rigorous safety profiling to mitigate off-target effects .
- Synthetic Feasibility : Piperidine and pyrazolo-pyridine derivatives involve complex synthesis, impacting scalability .
Biological Activity
3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride is a pyrrolidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in relation to neurological disorders. This compound features a unique structural configuration that may influence its interaction with neurotransmitter systems and other biological targets.
Chemical Structure and Properties
The molecular formula of this compound indicates the presence of a pyrrolidine ring substituted with a 2-fluorobenzyl group linked through an oxygen atom. This structural arrangement is significant as it may enhance the compound's lipophilicity and receptor binding affinity, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems within the central nervous system. It is believed to modulate neurotransmitter pathways, potentially influencing synaptic transmission and neuronal communication. While the specific molecular targets remain under investigation, preliminary studies suggest that the compound may interact with receptors and enzymes involved in neurotransmitter metabolism, thus affecting neuronal signaling pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Neuroprotective Effects : Potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
- Antimicrobial Activity : Some pyrrolidine derivatives have shown antibacterial properties against various strains, suggesting that this compound may also possess similar capabilities .
- Antifungal Properties : Preliminary findings indicate potential antifungal activity, although more targeted studies are needed to confirm this .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrolidine derivatives, providing insights into the potential applications of this compound:
- Neuropharmacological Studies : Investigations into the modulation of neurotransmitter receptors have highlighted the potential for this compound to influence conditions such as anxiety and depression. For instance, compounds with similar structures have demonstrated efficacy in preclinical models of anxiety disorders .
- Antimicrobial Testing : A study examining various pyrrolidine derivatives found significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for effective compounds, indicating promising antimicrobial properties .
- Structure-Activity Relationship (SAR) : Research has emphasized the importance of structural modifications in enhancing biological activity. The presence of fluorinated aromatic groups has been correlated with increased receptor binding affinity and selectivity in related compounds, suggesting that this compound may exhibit enhanced pharmacological properties due to its unique structure.
Table 1: Biological Activities of Pyrrolidine Derivatives
Q & A
Q. How can computational tools optimize derivative design for enhanced target engagement?
- Workflow :
- QSAR modeling (MOE, Schrödinger) predicts substituent effects on logP and pKa.
- MD simulations (GROMACS) assess target binding kinetics over 100-ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
